2-Tert-butyl-5-(chloromethyl)pyrimidine
Description
Introduction to 2-Tert-butyl-5-(chloromethyl)pyrimidine
Nomenclature and Structural Characteristics
IUPAC Naming Conventions and Molecular Formula
The systematic IUPAC name for this compound is 2-tert-butyl-5-(chloromethyl)pyrimidine , reflecting the positions and identities of its substituents on the six-membered aromatic ring. The pyrimidine core (C₄H₄N₂) is substituted at carbon 2 with a tert-butyl group (-C(CH₃)₃) and at carbon 5 with a chloromethyl group (-CH₂Cl). The molecular formula is C₉H₁₂ClN₂ , with a molar mass of 183.66 g/mol.
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-tert-butyl-5-(chloromethyl)pyrimidine |
| Molecular Formula | C₉H₁₂ClN₂ |
| Molar Mass | 183.66 g/mol |
| Core Structure | Pyrimidine (C₄H₄N₂) |
| Substituents | -C(CH₃)₃ (position 2), -CH₂Cl (position 5) |
Stereoelectronic Effects of the Tert-Butyl Substituent
The tert-butyl group exerts significant steric and electronic influences on the pyrimidine ring. Its bulky, branched structure creates steric hindrance, shielding the adjacent nitrogen atom from nucleophilic attack and directing reactivity toward the less hindered chloromethyl group at position 5. Electronically, the tert-butyl group is a weak electron-donating substituent via hyperconjugation, which slightly destabilizes the aromatic ring’s electron density. This destabilization enhances the electrophilicity of the chloromethyl group, as observed in analogous tert-butylpyrimidine systems undergoing halogenation or hydrolysis.
Role of the Chloromethyl Functional Group in Reactivity
The chloromethyl (-CH₂Cl) group is a critical reactive site, serving as a versatile electrophilic handle for nucleophilic substitution reactions. In pyrimidine derivatives, the chlorine atom’s electronegativity polarizes the C-Cl bond, making the adjacent methyl carbon susceptible to attack by nucleophiles such as amines, alkoxides, or thiols. For example, in the synthesis of neonicotinoid insecticides, chloromethylpyridine analogs undergo nucleophilic displacement to form carbon-nitrogen or carbon-sulfur bonds. Similarly, hydrolysis of chloromethyl groups in tert-butylpyrimidines has been reported to yield hydroxymethyl derivatives under basic conditions.
The chloromethyl group’s reactivity is further modulated by the pyrimidine ring’s electron-deficient nature. The ring’s two nitrogen atoms withdraw electron density via inductive effects, increasing the electrophilicity of the chloromethyl carbon. This interplay between steric effects (from tert-butyl) and electronic effects (from the ring and substituents) positions 2-tert-butyl-5-(chloromethyl)pyrimidine as a valuable intermediate in medicinal and agrochemical synthesis.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-tert-butyl-5-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)8-11-5-7(4-10)6-12-8/h5-6H,4H2,1-3H3 |
InChI Key |
ZIUSZXUCRLOKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine typically involves the chloromethylation of a pyrimidine derivative. One common method includes the reaction of 2-tert-butylpyrimidine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine may involve continuous flow processes to ensure consistent quality and high yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl and chloromethyl groups into the pyrimidine ring under controlled conditions, optimizing the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5-(chloromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the pyrimidine ring or the chloromethyl group can lead to different structural modifications.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce hydroxyl or carbonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used to reduce the pyrimidine ring or the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or formyl derivative .
Scientific Research Applications
2-(tert-Butyl)-5-(chloromethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-(chloromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The tert-butyl group can influence the compound’s solubility, stability, and overall reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-tert-butyl-5-(chloromethyl)pyrimidine and related pyrimidine derivatives:
Key Observations:
- Chloromethyl vs.
- Functional Group Diversity : Sulfonyl chloride derivatives (e.g., 2-(tert-butyl)pyrimidine-5-sulfonyl chloride) exhibit distinct reactivity, favoring electrophilic aromatic substitution or sulfonamide formation .
Biological Activity
2-Tert-butyl-5-(chloromethyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with a tert-butyl group and a chloromethyl group at the 2 and 5 positions, respectively. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of biologically active derivatives. The biological activity of pyrimidine derivatives has been widely studied, revealing significant roles in pharmacology, including antiviral and anticancer properties.
Chemical Structure and Properties
The chemical structure of 2-tert-butyl-5-(chloromethyl)pyrimidine can be represented as follows:
Structural Features
- Pyrimidine Ring : Contains two nitrogen atoms at positions 1 and 3.
- Tert-butyl Group : Enhances lipophilicity and stability.
- Chloromethyl Group : Provides a reactive site for further functionalization.
The mechanism of action for 2-tert-butyl-5-(chloromethyl)pyrimidine primarily involves its interaction with various biological targets. The chloromethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The tert-butyl group influences solubility, stability, and overall reactivity, which are critical for biological interactions.
Case Studies
- Inhibition of Plasmodial Kinases : Research has identified novel pyrimidines that act as dual inhibitors of plasmodial kinases, showing promising activity against malaria parasites. These findings suggest that similar compounds could be developed from 2-tert-butyl-5-(chloromethyl)pyrimidine .
- Structure-Activity Relationship (SAR) Studies : SAR studies on related compounds have shown that modifications to the pyrimidine structure can significantly enhance biological activity. For instance, the introduction of different substituents at specific positions has been correlated with increased potency against various biological targets .
Comparative Analysis
To better understand the uniqueness and potential applications of 2-tert-butyl-5-(chloromethyl)pyrimidine, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Tert-butylpyrimidine | Pyrimidine ring with tert-butyl group | Precursor for chlorinated derivatives |
| 2-Tert-butyl-5-bromopyrimidine | Similar structure with bromo substituent | Different halogen may influence reactivity |
| 2-Tert-butyl-5-hydroxypyrimidine | Hydroxyl group instead of chloromethyl | Potentially more biologically active |
| 4-Chloromethylpyridine | Chloromethyl at different position | Different biological activity profile |
The distinctive substitution pattern of 2-tert-butyl-5-(chloromethyl)pyrimidine may confer unique chemical reactivity and biological properties compared to its analogs. Its functional groups enhance stability and solubility while allowing for diverse synthetic transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
